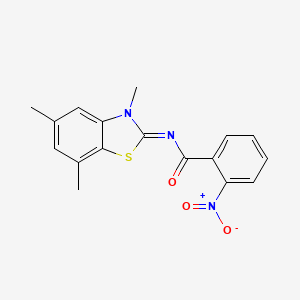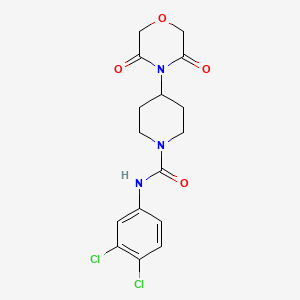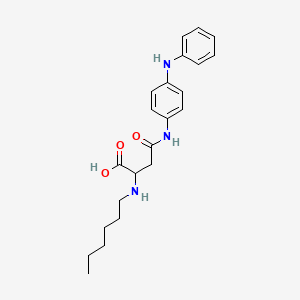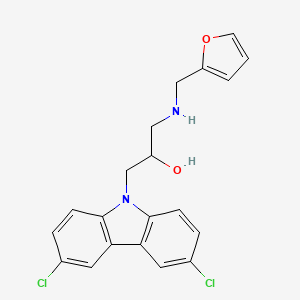
N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. For example, the cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity and stability. This involves investigating how the compound reacts with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Scientific Research Applications
Chemical Synthesis and Applications
Research on N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide and related compounds primarily focuses on their synthesis and potential applications in various fields, including medicinal chemistry, agriculture, and material science. The following are some key findings from the scientific literature:
Synthesis of Heterocyclic Compounds:
- Compounds related to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide have been synthesized for potential use as selective herbicides. For instance, a derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has been shown to be effective when produced through specific chemical reactions (Hoppenstand & Hsiao, 1988).
Pharmaceutical Research:
- Some derivatives of the compound have been studied for their potential as antibiotic and antibacterial agents. For example, compounds synthesized from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Radiosensitizers and Cytotoxic Agents:
- A series of nitrothiophene-5-carboxamides, similar in structure to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide, were synthesized and evaluated both as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The study found that compounds with strong tertiary amine bases or oxiranes in the side chain were the most potent radiosensitizers (Threadgill et al., 1991).
Sensory Applications:
- A novel dithienylethene amide-based photoswitchable anion receptor was synthesized for use as a colorimetric sensor for fluoride, indicating the potential of derivatives of N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide in sensory applications (Li et al., 2018).
Anti-Inflammatory and Antioxidant Properties:
- Acid chloride derivatives of a related compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide, were synthesized and displayed in vitro anti-inflammatory and antioxidant activity comparable to that of ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-8-17-9-12(10)13(16)15(7-6-14)11-4-2-3-5-11/h8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXGLCKOHQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N(CC#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2818974.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)


![3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2818980.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2818983.png)
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)



![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
